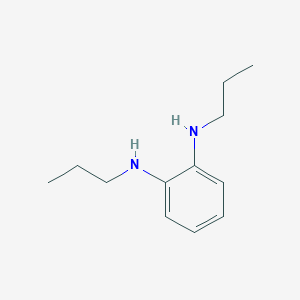
1,2-Benzenediamine, N,N'-dipropyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Benzenediamine, N,N’-dipropyl- is an organic compound with the molecular formula C12H20N2 It is a derivative of 1,2-benzenediamine, where the hydrogen atoms on the nitrogen atoms are replaced by propyl groups
准备方法
Synthetic Routes and Reaction Conditions
1,2-Benzenediamine, N,N’-dipropyl- can be synthesized through a multi-step process. One common method involves the lithiation of primary 1,2-benzenediamine, followed by reaction with the appropriate acyl chloride and reduction with lithium aluminium hydride (LiAlH4) . The reaction conditions typically involve low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for 1,2-benzenediamine, N,N’-dipropyl- are not well-documented in the literature. the general principles of organic synthesis, such as maintaining purity and yield, would apply. Large-scale production would likely involve optimization of reaction conditions and purification processes to ensure the compound meets industrial standards.
化学反应分析
Types of Reactions
1,2-Benzenediamine, N,N’-dipropyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to the parent 1,2-benzenediamine.
Substitution: It can undergo substitution reactions where the propyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction can regenerate the parent diamine.
科学研究应用
1,2-Benzenediamine, N,N’-dipropyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a ligand in coordination chemistry.
Industry: Used in the production of dyes, polymers, and other industrial chemicals.
作用机制
The mechanism of action of 1,2-Benzenediamine, N,N’-dipropyl- involves its interaction with various molecular targets. The propyl groups increase its lipophilicity, allowing it to interact more readily with hydrophobic regions of proteins and other biomolecules. This can affect enzyme activity, receptor binding, and other biochemical pathways .
相似化合物的比较
Similar Compounds
1,2-Benzenediamine: The parent compound without the propyl groups.
N,N’-Dimethyl-1,2-benzenediamine: A similar compound with methyl groups instead of propyl groups.
N,N’-Diethyl-1,2-benzenediamine: A similar compound with ethyl groups instead of propyl groups.
Uniqueness
1,2-Benzenediamine, N,N’-dipropyl- is unique due to the presence of propyl groups, which confer different physical and chemical properties compared to its analogs. These properties can affect its reactivity, solubility, and interactions with other molecules, making it suitable for specific applications where other compounds may not be as effective .
属性
CAS 编号 |
573979-51-8 |
|---|---|
分子式 |
C12H20N2 |
分子量 |
192.30 g/mol |
IUPAC 名称 |
1-N,2-N-dipropylbenzene-1,2-diamine |
InChI |
InChI=1S/C12H20N2/c1-3-9-13-11-7-5-6-8-12(11)14-10-4-2/h5-8,13-14H,3-4,9-10H2,1-2H3 |
InChI 键 |
OKCUXZXAASMPMC-UHFFFAOYSA-N |
规范 SMILES |
CCCNC1=CC=CC=C1NCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


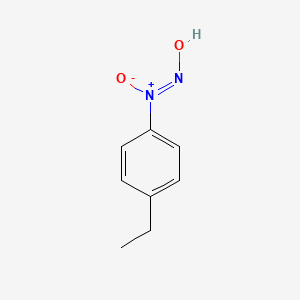
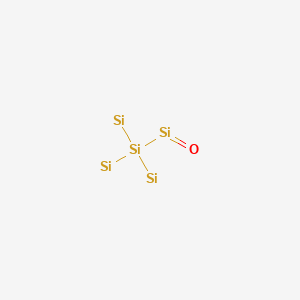
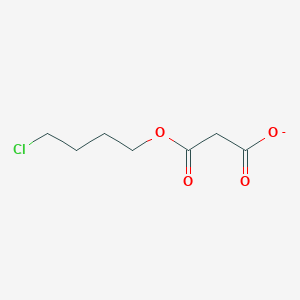
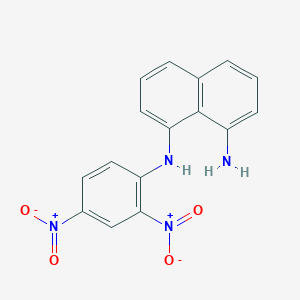
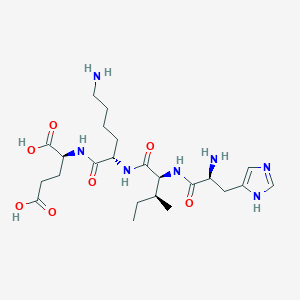
![N-Phenyl-N-[3-(trimethoxysilyl)propyl]aniline](/img/structure/B14221462.png)

![3-[(2-Methoxyethyl)amino]-1-(morpholin-4-yl)but-2-en-1-one](/img/structure/B14221494.png)
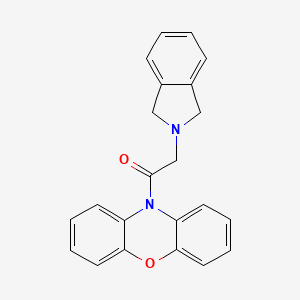
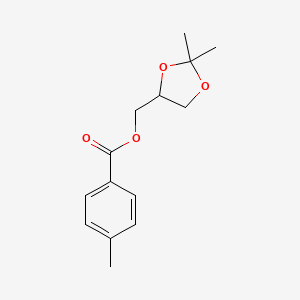
![3H-Cyclopenta[b]pyridin-2-amine, 4,4a,5,6,7,7a-hexahydro-4-methyl-, (4R,4aR,7aR)-](/img/structure/B14221515.png)
![6-{[(Naphthalen-2-yl)oxy]methyl}-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B14221518.png)
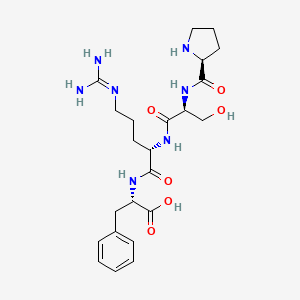
![N-[(1S)-1-Cyano-3-methylbutyl]formamide](/img/structure/B14221529.png)
